molecular formula C10H15ClN2O B14072127 3-Chloro-6-(hexyloxy)pyridazine CAS No. 17321-25-4

3-Chloro-6-(hexyloxy)pyridazine

Cat. No.: B14072127
CAS No.: 17321-25-4
M. Wt: 214.69 g/mol
InChI Key: XTIMLKXJVPNXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(hexyloxy)pyridazine is a pyridazine derivative substituted with a chloro group at the 3-position and a hexyloxy group (a six-carbon alkoxy chain) at the 6-position. Pyridazine derivatives are known for their versatility in medicinal chemistry due to their ability to modulate biological targets through substituent-driven electronic and steric effects .

Properties

CAS No.

17321-25-4

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

3-chloro-6-hexoxypyridazine

InChI

InChI=1S/C10H15ClN2O/c1-2-3-4-5-8-14-10-7-6-9(11)12-13-10/h6-7H,2-5,8H2,1H3

InChI Key

XTIMLKXJVPNXJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(hexyloxy)pyridazine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridazine with hexyloxy reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Another method involves the use of copper-promoted cyclization reactions. This approach can efficiently produce polysubstituted pyridazines, including 3-Chloro-6-(hexyloxy)pyridazine, from readily available starting materials such as unactivated ketones and acylhydrazones .

Industrial Production Methods

Industrial production of 3-Chloro-6-(hexyloxy)pyridazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(hexyloxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-6-(hexyloxy)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(hexyloxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation .

Comparison with Similar Compounds

Key Observations :

  • Aryl substituents (e.g., 4-methylphenyl) enhance anti-inflammatory and analgesic activities, likely due to improved lipophilicity and target binding .
  • Heterocyclic substituents (e.g., piperazine, piperidine) are associated with antiviral activity, possibly by mimicking natural substrates or blocking viral replication machinery .
  • Hydrazinyl derivatives exhibit broad-spectrum antimicrobial activity, attributed to their ability to disrupt microbial enzymes or membranes .

Comparison :

  • Nucleophilic substitution is the most common method, offering flexibility for introducing diverse substituents .
  • POCl₃-mediated chlorination is less efficient (e.g., 20% yield in ) but critical for introducing the chloro group .
  • Hexyloxy introduction would likely follow similar nucleophilic substitution pathways, using 3,6-dichloropyridazine and hexanol under basic conditions.

Physicochemical Properties

Melting points, solubility, and stability vary with substituent polarity and size:

Compound Melting Point (°C) Solubility Stability Reference
3-Chloro-6-(4-methylphenyl)-pyridazine 222–224 Low (petroleum ether) Stable under ambient
3-Chloro-6-hydrazinylpyridazine 254–305 Moderate (DMSO) Sensitive to oxidation
3-Chloro-6-(trifluoromethyl)pyridazine Not reported High (organic solvents) Hydrolytically stable

Hexyloxy Predictions :

  • Lower melting point compared to aryl analogs due to the flexible alkoxy chain.
  • Enhanced solubility in non-polar solvents (e.g., hexane) but reduced crystallinity.

Hexyloxy Considerations :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.